molecular formula ClLi<br>LiCl B052723 Lithium chloride CAS No. 7447-41-8

Lithium chloride

Cat. No. B052723
Key on ui cas rn: 7447-41-8
M. Wt: 42.4 g/mol
InChI Key: KWGKDLIKAYFUFQ-UHFFFAOYSA-M
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Patent
US08883807B2

Procedure details

To a solution of a mixture of methyl (2R)-6′-oxo-1,3,6′,7′-tetrahydrospiro[indene-2,5′-pyrrolo[2,3-d]pyrimidine]-5-carboxylate (10 mg, 0.034 mmol) and triethylamine hydrochloride (0.034 mmol from previous step) in 1 mL of 1:1 THF/MeOH was added 1N LiOH (102 μL, 102 mmol). After 16 h, the reaction was neutralized to pH=7 with 3 N HCl and then concentrated in vacuo. The crude material was azeotroped from benzene to afford the title compound as a mixture with 3 equivalents of lithium chloride and 1 equivalent of triethylamine hydrochloride. MS: m/z=282.1 (M+1). 1H NMR (500 MHz, DMSO d6): δ 11.57 (s, 1H); 8.69 (s, 1H); 8.11 (s, 1H), 7.84 (m, 2H); 7.40 (dd, J=8.3 Hz, 1H); 3.34-3.28 (m, 4H).
Name
methyl (2R)-6′-oxo-1,3,6′,7′-tetrahydrospiro[indene-2,5′-pyrrolo[2,3-d]pyrimidine]-5-carboxylate
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
0.034 mmol
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
102 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:10][C:5]2[N:6]=[CH:7][N:8]=[CH:9][C:4]=2[C@:3]21[CH2:18][C:17]1[C:12](=[CH:13][CH:14]=[C:15]([C:19]([O:21]C)=[O:20])[CH:16]=1)[CH2:11]2.[ClH:23].[CH2:24]([N:26]([CH2:29][CH3:30])[CH2:27][CH3:28])[CH3:25].[Li+:31].[OH-].Cl>C1COCC1.CO>[O:1]=[C:2]1[NH:10][C:5]2[N:6]=[CH:7][N:8]=[CH:9][C:4]=2[C@:3]21[CH2:18][C:17]1[C:12](=[CH:13][CH:14]=[C:15]([C:19]([OH:21])=[O:20])[CH:16]=1)[CH2:11]2.[Cl-:23].[Li+:31].[ClH:23].[CH2:24]([N:26]([CH2:29][CH3:30])[CH2:27][CH3:28])[CH3:25] |f:1.2,3.4,6.7,9.10,11.12|

Inputs

Step One
Name
methyl (2R)-6′-oxo-1,3,6′,7′-tetrahydrospiro[indene-2,5′-pyrrolo[2,3-d]pyrimidine]-5-carboxylate
Quantity
10 mg
Type
reactant
Smiles
O=C1[C@]2(C3=C(N=CN=C3)N1)CC1=CC=C(C=C1C2)C(=O)OC
Name
Quantity
0.034 mmol
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Name
THF MeOH
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
102 μL
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was azeotroped from benzene

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O=C1[C@]2(C3=C(N=CN=C3)N1)CC1=CC=C(C=C1C2)C(=O)O
Name
Type
product
Smiles
[Cl-].[Li+]
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS
Name
Type
product
Smiles
Cl.C(C)N(CC)CC
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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